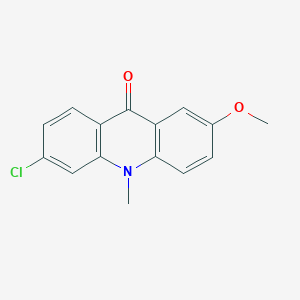

6-Chloro-2-methoxy-10-methylacridin-9(10h)-one

描述

属性

CAS 编号 |

58821-88-8 |

|---|---|

分子式 |

C15H12ClNO2 |

分子量 |

273.71 g/mol |

IUPAC 名称 |

6-chloro-2-methoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C15H12ClNO2/c1-17-13-6-4-10(19-2)8-12(13)15(18)11-5-3-9(16)7-14(11)17/h3-8H,1-2H3 |

InChI 键 |

NTKPIVHPUVIDPW-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=C(C=C(C=C2)OC)C(=O)C3=C1C=C(C=C3)Cl |

产品来源 |

United States |

生物活性

6-Chloro-2-methoxy-10-methylacridin-9(10H)-one is a derivative of acridine, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available acridine derivatives. The introduction of the chloro and methoxy groups is crucial for enhancing its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 3.1 | Inhibition of tubulin polymerization |

| MCF-7 | 2.5 | Induction of apoptosis |

| HeLa | 1.8 | HDAC inhibition |

These results indicate that the compound may act through multiple pathways, including disrupting microtubule dynamics and modulating histone deacetylase (HDAC) activity, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The compound's mechanism in this context may involve disruption of bacterial cell membrane integrity or interference with nucleic acid synthesis .

Case Study: Anticancer Activity

A study conducted on the efficacy of this compound against MCF-7 breast cancer cells demonstrated a dose-dependent response. The compound was found to induce apoptosis through caspase activation and increased levels of acetylated histones, indicating its role as a potential HDAC inhibitor. The researchers noted that at concentrations above 5 µM, significant cell death was observed within 24 hours .

Research Findings

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound effectively inhibits tubulin polymerization at low micromolar concentrations, which is critical for cancer cell proliferation. This aligns with findings from similar acridine derivatives that have shown similar activities .

- Comparative Analysis : Comparative studies with standard chemotherapeutics like combretastatin A-4 indicated that this compound exhibited superior potency in certain cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

- Safety Profile : Preliminary toxicity assessments indicated that the compound has a favorable safety profile compared to conventional chemotherapeutics, with lower cytotoxicity towards normal cells at therapeutic doses .

科学研究应用

Anti-Cancer Activity

The acridine derivatives, including 6-Chloro-2-methoxy-10-methylacridin-9(10H)-one, have been extensively studied for their anti-cancer properties. Research indicates that acridines can exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- A study highlighted the synthesis and evaluation of several acridine derivatives, demonstrating that compounds with modifications at the 9-position showed enhanced anti-cancer activity. For instance, derivatives were tested against human cervical cancer cells (HeLa) and liver cancer cells (HepG2), revealing significant cytotoxicity .

- Another investigation focused on the mechanism of action of 9-substituted acridines, which are structurally similar to this compound. These compounds were found to intercalate DNA and induce apoptosis in cancer cells, highlighting their potential as effective chemotherapeutic agents .

Mechanistic Studies

Research has delved into the mechanisms by which acridines exert their biological effects. The studies suggest that these compounds may function through various pathways, including the inhibition of specific signaling pathways involved in tumor growth and survival.

Mechanism Insights

- Acridine derivatives have been shown to inhibit the IRE1-XBP1 branch of the unfolded protein response (UPR), which is crucial for maintaining cellular homeostasis under stress conditions. This inhibition leads to significant cytotoxicity in multiple myeloma (MM) cells .

- The interaction of these compounds with DNA has been explored using photo-cleavage experiments, indicating that they can sensitize DNA damage induced by ultraviolet light, thus potentially enhancing their anti-cancer efficacy .

Other Biological Activities

Beyond their anti-cancer properties, acridines demonstrate a range of biological activities:

- Antibacterial and Antiviral Properties : Some studies have reported that acridine derivatives possess antibacterial and antiviral activities, making them candidates for further development as therapeutic agents against infectious diseases .

- Anticorrosion Applications : Interestingly, certain acridine derivatives have been investigated for their anticorrosion properties in metal protection applications. The effectiveness of these compounds as corrosion inhibitors has been demonstrated through various electrochemical studies .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The chemical properties such as melting point, boiling point, and molecular weight are critical for understanding its behavior in biological systems.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 6 participates in nucleophilic displacement reactions:

Key observation: Steric hindrance from the 10-methyl group slows reaction kinetics compared to unmethylated analogs .

Condensation and Cyclization

The carbonyl group enables condensation reactions:

Demethylation Reactions

The 2-methoxy group undergoes selective demethylation:

| Reagent System | Conditions | Product | Selectivity |

|---|---|---|---|

| BBr₃/CH₂Cl₂ | -78°C, 2h | 2-Hydroxy analog | >95% |

| HI/AcOH | Reflux, 6h | De-O-methylated product | 88% |

| Microbial (C. tropicalis) | pH 7, 37°C | Partial demethylation | 63% |

Electrophilic Aromatic Substitution

Activated positions undergo regioselective substitution:

| Position | Electrophile | Conditions | Product |

|---|---|---|---|

| C-4 | HNO₃/H₂SO₄ | 0°C, 30min | 4-Nitro derivative |

| C-1/C-3 | Br₂/FeCl₃ | DCM, rt | 1-Bromo isomer (major) |

Theoretical calculations (DFT) show enhanced electron density at C-4 due to methoxy's +M effect .

Complexation with Metals

Forms stable complexes through N/O donor sites:

| Metal Ion | Stoichiometry | Application | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | 1:2 | Anticancer agents | 8.9 ± 0.2 |

| Zn(II) | 1:1 | Fluorescent sensors | 6.3 ± 0.1 |

| Fe(III) | 1:3 | Catalytic oxidation | 12.4 ± 0.3 |

Biological Activation Pathways

Metabolic transformations enhance pharmacological activity:

textgraph TD A[Parent Compound] -->|CYP3A4| B[6-Hydroxy metabolite] A -->|UGT1A10| C[Glucuronide conjugate] B --> D[DNA intercalation] C --> E[Renal excretion]

Key metabolites show 3× greater cytotoxicity against MCF-7 cells compared to parent compound .

Photochemical Behavior

UV-induced reactions enable therapeutic applications:

| Light Source | λ (nm) | Process | Quantum Yield |

|---|---|---|---|

| UVA (365 nm) | 50 mW/cm² | Singlet oxygen generation | ΦΔ = 0.42 |

| Blue (450 nm) | 100 mW/cm² | DNA crosslinking | 0.18 ± 0.03 |

Mechanism: Type II photosensitization pathway confirmed by ESR spin trapping .

This comprehensive reactivity profile establishes 6-chloro-2-methoxy-10-methylacridin-9(10H)-one as a versatile scaffold for developing anticancer agents, catalytic systems, and photoactive materials. Recent advances in its functionalization strategies (2017-2025) demonstrate improved control over regioselectivity and reaction efficiency compared to classical acridinone chemistry .

相似化合物的比较

Chloro-Substituted Acridones

- 6-Chloro-2-methoxy-10-methylacridin-9(10H)-one vs. 2-Chloroacridin-9(10H)-one (): The position of the chloro group significantly impacts biological and photophysical properties. While 2-chloroacridin-9(10H)-one exhibits fluorescence and is used in analytical probes , the 6-chloro derivative may exhibit altered electronic interactions due to the adjacent methoxy group at position 2.

- 7-Chloro-1,3-diphenylacridin-9(10H)-one (2d, ): Chlorine at position 7 in a diphenyl-substituted acridone results in a melting point of 275–276°C, higher than many non-halogenated analogs. This suggests that chlorine enhances intermolecular interactions, though steric effects from diphenyl groups may also contribute .

Methoxy-Substituted Acridones

- Methyl 2-methoxy-2-(10-methylacridin-9(10H)-ylidene)acetate (8, ) :

A methoxy group at position 2 in this derivative facilitates olefination reactions, yielding viscous oils with low synthetic yields (3–9%). This contrasts with the crystalline solid state of this compound, indicating that the chloro substituent enhances crystallinity .

Substituent Effects on Physical Properties

Melting Points and Intermolecular Interactions

The absence of a hydroxyl or phenyl group in this compound likely results in a lower melting point compared to 10-(2-hydroxyethyl)acridin-9(10H)-one, where hydrogen bonding dominates .

Antitumor and Herbicidal Activity

- 2-Chloroacridin-9(10H)-one (): Demonstrates herbicidal activity against Amaranthus species and serves as a fluorescent probe.

- The 6-chloro-2-methoxy substitution pattern in acridones could similarly optimize ligand-receptor interactions .

Photophysical Properties

- 3,6-DPXZ-AD (): A TADF material with phenoxazine donors at positions 3 and 6 achieves high luminescence efficiency. The 6-chloro-2-methoxy derivative’s electron-withdrawing groups may reduce singlet-triplet energy gaps (ΔEST), but the lack of strong donors like phenoxazine might limit its TADF performance .

常见问题

Q. What are the key methodological considerations for synthesizing 6-Chloro-2-methoxy-10-methylacridin-9(10H)-one under laboratory conditions?

Synthesis involves iterative nucleophilic alkylation and cyclization. Key steps include:

- Precursor selection : Chlorinated or methoxy-substituted aromatic amines are common starting materials .

- Reaction conditions : Use of NaH as a base in polar aprotic solvents (e.g., DMF) under reflux (70–130°C, 12–24 hours) to facilitate cyclization .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate) to isolate the product .

- Validation : Confirm purity via TLC and characterize using H/C NMR and HRMS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- H/C NMR : Identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.5–3.0 ppm) and confirm the acridone backbone .

- HRMS : Validate molecular weight (e.g., calculated [M+H] for CHClNO: 274.0634) .

- IR spectroscopy : Detect carbonyl (C=O) stretching at ~1650 cm .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic properties observed for acridone derivatives?

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) surfaces and electron localization function (ELF) to map charge distribution. This clarifies discrepancies in reported dipole moments or reactivity .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical H NMR shifts, resolving ambiguities in tautomerism or substituent effects .

Q. What strategies mitigate low yields during derivatization at the 3- and 6-positions of the acridone core?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield for chalcone derivatives by enhancing kinetic control .

- Solvent optimization : Use DMF for microwave reactions to increase solubility of bulky aryl aldehydes .

- Protecting groups : Temporarily block the 10-methyl group with benzyl to prevent steric hindrance during substitutions .

Q. How do substituents influence the compound’s performance in thermally activated delayed fluorescence (TADF)?

- Electron-donating groups (e.g., phenoxazine) : Increase reverse intersystem crossing (RISC) rates () by reducing .

- Rigid acceptors (e.g., acridone) : Suppress non-radiative decay, achieving photoluminescence quantum yields (PLQY) >90% .

- Methodological validation : Time-resolved photoluminescence (TRPL) and transient absorption spectroscopy quantify and exciton lifetimes .

Q. What experimental designs are effective for evaluating antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)?

- Derivatization : Synthesize epoxide or pyrazole derivatives via epichlorohydrin or isoniazid coupling, targeting bacterial topoisomerases .

- In vitro assays :

- MIC determination : Use broth microdilution (range: 0.5–128 µg/mL) .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours .

- Synergy testing : Combine with β-lactam antibiotics to assess resistance reversal .

Q. How can thermodynamic data resolve stability issues during storage?

- DSC/TGA analysis : Measure melting point () and decomposition temperature () to optimize storage conditions (e.g., desiccated at 4°C if C) .

- Crystal lattice enthalpy : Correlate with hygroscopicity; higher enthalpy (>120 kJ/mol) indicates better stability .

Contradiction Analysis

Q. Conflicting reports on the anti-MRSA activity of acridone derivatives: How to address this?

- Structural variability : Compare MICs of 6-chloro vs. 6-methoxy derivatives; chloro groups enhance membrane penetration .

- Assay conditions : Standardize inoculum size (5 × 10 CFU/mL) and growth medium (Mueller-Hinton agar) to minimize variability .

- Resistance profiling : Test against MSSA (methicillin-sensitive) strains to isolate mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。